Ethyl 2-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylate is a pyrazole derivative, a class of compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of environmentally friendly catalysts and solvents is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce hydropyrazoles. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 2-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-5-phenylpyrazole-3-carboxylate
- Ethyl 2-methyl-5-(4-methylphenyl)pyrazole-3-carboxylate
- Ethyl 2-methyl-5-(4-chlorophenyl)pyrazole-3-carboxylate
Uniqueness
Ethyl 2-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylate is unique due to the presence of the propan-2-yl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H20N2O2 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
ethyl 2-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-5-20-16(19)15-10-14(17-18(15)4)13-8-6-12(7-9-13)11(2)3/h6-11H,5H2,1-4H3 |
InChI Key |
DIFKBCLSNKELCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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